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molecular formula C13H19NO2 B8439300 1-(3-Methoxyphenyl)-2-(2-pyrrolidinyl)-ethanol

1-(3-Methoxyphenyl)-2-(2-pyrrolidinyl)-ethanol

Cat. No. B8439300
M. Wt: 221.29 g/mol
InChI Key: HXDYTEITAJSAOB-UHFFFAOYSA-N
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Patent
US04198424

Procedure details

4.8 g of sodium borohydride are added portionwise with stirring to a solution of 6.5 g of 1-(3-methoxyphenyl)-2-(2-pyrrolidinyl)-ethanone hydrochloride in 25 ml of methanol and 5 ml of water. After 1 hour the bulk of the methanol is distilled off under a vacuum. The residue is taken up with 20 ml of water and 10 ml of 6 N sodium hydroxide solution. The mixture is extracted 5 times with, in each case, 20 ml of diethylether. The organic phases are collected, dried over sodium sulphate and concentrated to an oil which is distilled. 4.5 g of the title compound are obtained as mixture of diastereoisomers of b.p. 136° at 0.005 mm Hg.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
1-(3-methoxyphenyl)-2-(2-pyrrolidinyl)-ethanone hydrochloride
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:12](=[O:19])[CH2:13][CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)[CH:9]=[CH:10][CH:11]=1>CO.O>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]([OH:19])[CH2:13][CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
1-(3-methoxyphenyl)-2-(2-pyrrolidinyl)-ethanone hydrochloride
Quantity
6.5 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1)C(CC1NCCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After 1 hour the bulk of the methanol is distilled off under a vacuum
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 5 times with, in each case, 20 ml of diethylether
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC1NCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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